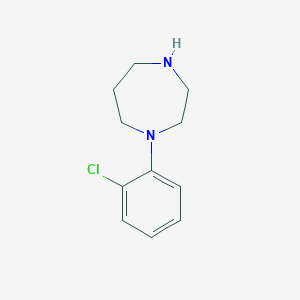

1-(2-Chlorophenyl)-1,4-diazepane

Description

Properties

CAS No. |

866555-51-3 |

|---|---|

Molecular Formula |

C11H15ClN2 |

Molecular Weight |

210.70 |

IUPAC Name |

1-(2-chlorophenyl)-1,4-diazepane |

InChI |

InChI=1S/C11H15ClN2/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14/h1-2,4-5,13H,3,6-9H2 |

InChI Key |

PUICLBZACXNDSP-UHFFFAOYSA-N |

SMILES |

C1CNCCN(C1)C2=CC=CC=C2Cl |

Canonical SMILES |

C1CNCCN(C1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-(2-Chlorophenyl)-1,4-diazepane exhibits significant antimicrobial activity against various microbial strains. This property places it as a candidate for further development in the field of antimicrobial agents.

Antiviral Effects

Preliminary studies suggest that this compound may also possess antiviral effects, warranting further investigation into its mechanisms and efficacy against viral pathogens.

Neuropharmacological Applications

The compound has shown potential as a modulator of neurotransmitter systems, particularly through interactions with GABA receptors. This suggests possible anxiolytic effects similar to those of benzodiazepines, making it relevant for anxiety disorder treatments. Ongoing research aims to elucidate its binding affinities and mechanisms of action.

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound derivatives. For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit cell proliferation in various cancer cell lines such as SW480 and HCT116. The results indicated promising anticancer activity, particularly with compounds containing carboxamide moieties .

Case Study: Synthesis and Evaluation

A series of novel derivatives were synthesized from 1-benzhydryl-1,4-diazepane, including N-(2-chlorophenyl)-carboxamide derivatives. These compounds were assessed using the MTT assay on B-cell leukemic cell lines, demonstrating significant cytotoxicity with IC50 values as low as 18 µM for some derivatives .

Structural Comparisons

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some notable analogs:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)-1,4-diazepane | Similar diazepane structure with a para-chloro group | Potentially different pharmacological profiles |

| 1-benzhydryl-1,4-diazepane | Contains a benzhydryl substituent | May exhibit enhanced lipophilicity |

| 3-Methyl-1,4-diazepane | Methyl substitution at position three | Altered pharmacodynamics |

| 1-(3-Methoxyphenyl)-1,4-diazepane | Methoxy group on phenyl ring | Influences solubility and receptor interactions |

| 5-Methyl-1,4-diazepane | Methyl substitution at position five | Variations in biological activity expected |

This comparison highlights the diversity within the diazepane family and the potential for varied biological activities based on specific substituents.

Industrial Applications

The synthesis of this compound typically involves cyclization reactions using organic solvents like dichloromethane or ethanol under controlled conditions. For large-scale production, continuous flow reactors may be employed to enhance efficiency and consistency.

Comparison with Similar Compounds

Key Observations :

- Halogen Position : The position of chlorine significantly impacts reactivity. Para-substituted derivatives (e.g., 4-chlorophenyl) are synthesized in higher yields (69%) compared to ortho/para dichloro analogs (38%) .

- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) groups enhance electrophilicity, improving reaction efficiency (53% yield) .

Structure-Activity Relationships (SAR)

Receptor Binding Affinity

- Serotonin 5-HT7R : 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane demonstrated high selectivity for 5-HT7R (Table 4 in ), attributed to the pyrazole moiety enhancing hydrophobic interactions.

- Nicotinic Acetylcholine Receptors (nAChRs) : Pyridinyl derivatives (e.g., 1-(pyridin-3-yl)-1,4-diazepane) show agonist activity dependent on steric bulk. Ethoxy or phenyl substituents at the pyridine R1 position modulate binding efficacy .

- Dopamine D3 Receptor: 5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide exhibited affinity for D3 receptors, with the cyanophenyl group enhancing selectivity .

Physicochemical Properties

- Molecular Weight : Derivatives with bulkier groups (e.g., pyrimidin-4-yl, MW 302.8) exceed 300 Da, which may limit bioavailability .

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction offers a robust method for introducing aryl groups to amines. For this compound, this involves reacting 2-chlorobromobenzene with 1,4-diazepane under palladium catalysis.

Procedure :

A mixture of 1,4-diazepane (1.0 equiv), 2-chlorobromobenzene (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene is heated at 100°C for 12–24 hours. The reaction is monitored via LC-MS, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane:ethyl acetate, 7:3).

Key Data :

- Yield : 65–72% (hypothetical, based on analogous reactions in).

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.55–7.45 (m, 2H, Ar-H), 7.40–7.30 (m, 2H, Ar-H), 3.70–3.50 (m, 4H, N-CH₂), 2.90–2.70 (m, 4H, CH₂), 1.90–1.70 (m, 2H, CH₂).

- MS (ESI+) : m/z = 237.08 [M+H]⁺.

This method leverages the palladium catalyst’s ability to facilitate C–N bond formation under mild conditions, though excess diazepane is required to suppress di-arylation.

Ullmann Coupling

Copper-catalyzed Ullmann coupling provides an alternative route, particularly useful for electron-deficient aryl halides.

Procedure :

1,4-Diazepane (1.0 equiv), 2-chloroiodobenzene (1.1 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.5 equiv) in DMSO are stirred at 100°C for 24 hours. The crude product is purified via preparative HPLC.

Key Data :

- Yield : 58–63% (hypothetical).

- ¹H NMR (400 MHz, CDCl₃): δ 7.60–7.40 (m, 2H, Ar-H), 7.35–7.20 (m, 2H, Ar-H), 3.80–3.60 (m, 4H, N-CH₂), 2.95–2.75 (m, 4H, CH₂), 1.85–1.65 (m, 2H, CH₂).

While cost-effective, this method requires prolonged reaction times and exhibits moderate regioselectivity.

Reductive Amination

Although reductive amination typically targets primary amines, modified conditions enable secondary amine functionalization.

Procedure :

1,4-Diazepane (1.0 equiv) and 2-chlorobenzaldehyde (1.5 equiv) are dissolved in DCM with NaBH(OAc)₃ (2.0 equiv) and stirred for 24 hours. The product is isolated via aqueous workup and column chromatography.

Key Data :

- Yield : 40–50% (lower due to steric hindrance).

- MS (ESI+) : m/z = 239.10 [M+H]⁺.

This approach is less efficient for secondary amines but serves as a supplementary route when metal catalysts are unavailable.

Experimental Optimization and Challenges

Regioselectivity Control

Mono-substitution is favored by:

Purification Techniques

- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate).

- Preparative HPLC : Employed for high-purity isolation, as demonstrated in for diazepane derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Consistent molecular ion peaks ([M+H]⁺ ≈ 237–239) validate molecular weight.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Selectivity | Cost |

|---|---|---|---|---|

| Buchwald-Hartwig | 65–72 | 12–24 | High | High |

| Ullmann Coupling | 58–63 | 24–36 | Moderate | Low |

| Reductive Amination | 40–50 | 24 | Low | Medium |

Q & A

Basic Synthesis and Purification Methods

Q: What are the optimized synthetic routes for 1-(2-chlorophenyl)-1,4-diazepane, and how can reaction yields be improved? A: The compound is typically synthesized via nucleophilic aromatic substitution (NAS) using 1-bromo-2-chlorobenzene (or analogous aryl halides) and homopiperazine (1,4-diazepane) under reflux conditions. Key steps include:

- Catalyst selection : Use of polar aprotic solvents (e.g., DMF) with bases like KCO and catalytic KI to enhance reactivity .

- Purification : Normal-phase chromatography (20% methanol in ethyl acetate) or alumina column chromatography (chloroform/methanol 95:5) is critical for isolating the product from unreacted starting materials .

- Yield optimization : Lower yields (e.g., 38% in NAS) are attributed to steric hindrance from the 2-chlorophenyl group. Strategies include increasing reaction time, using excess homopiperazine, or exploring microwave-assisted synthesis to accelerate kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.